

SR59230A Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: SR59230A hydrochloride

Cat. No.: B10768395

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SR59230A hydrochloride**, a potent and selective β 3-adrenergic receptor antagonist. This document details its chemical properties, mechanism of action, key signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug discovery and development.

Core Compound Specifications

SR59230A hydrochloride is a well-characterized molecule with specific physical and chemical properties crucial for experimental design and execution.

Property	Value	Citation(s)
CAS Number	1135278-41-9	[1][2][3]
Molecular Weight	361.91 g/mol	[1][2][3]
Molecular Formula	C ₂₁ H ₂₈ ClNO ₂	[2][3]
Purity	≥98%	[2][4]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water to 10 mM and in DMSO to 100 mM.	[3][4]
Storage	Store at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	[4][5]

Mechanism of Action and Pharmacological Profile

SR59230A hydrochloride is primarily recognized as a potent and selective antagonist of the β 3-adrenergic receptor.[1] Its selectivity for the β 3 receptor over β 1 and β 2 receptors makes it a valuable tool for investigating the physiological and pathological roles of the β 3-adrenoceptor.

The antagonist activity of **SR59230A hydrochloride** has been demonstrated through its ability to block the effects of β 3-adrenergic agonists. However, it's important to note that at higher concentrations, **SR59230A hydrochloride** can also exhibit antagonist activity at α 1-adrenoceptors, a factor that should be considered in experimental design.[1]

Interestingly, **SR59230A hydrochloride** also displays characteristics of "ligand-directed signaling" or "biased agonism." This means that while it acts as an antagonist at the canonical Gs-cAMP signaling pathway, it can simultaneously act as a partial or full agonist at other signaling pathways, such as the p38 MAPK and Erk1/2 pathways. This pleiotropic activity is dependent on the cell type and the level of receptor expression.

The IC₅₀ values of **SR59230A hydrochloride** highlight its selectivity profile:

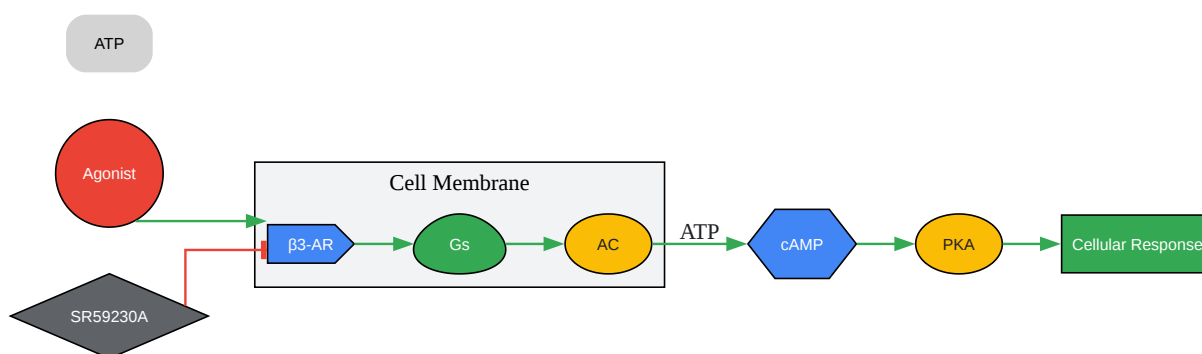
Receptor	IC ₅₀ (nM)	Citation(s)
β3-adrenergic	40	[1]
β1-adrenergic	408	[1]
β2-adrenergic	648	[1]

Key Signaling Pathways

The interaction of **SR59230A hydrochloride** with the β3-adrenergic receptor modulates several key intracellular signaling cascades. Understanding these pathways is critical for interpreting experimental results.

β3-Adrenergic Receptor Antagonism and cAMP Pathway

As a β3-adrenergic receptor antagonist, **SR59230A hydrochloride** primarily blocks the Gs protein-mediated activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical pathway for β3-adrenergic receptor signaling.

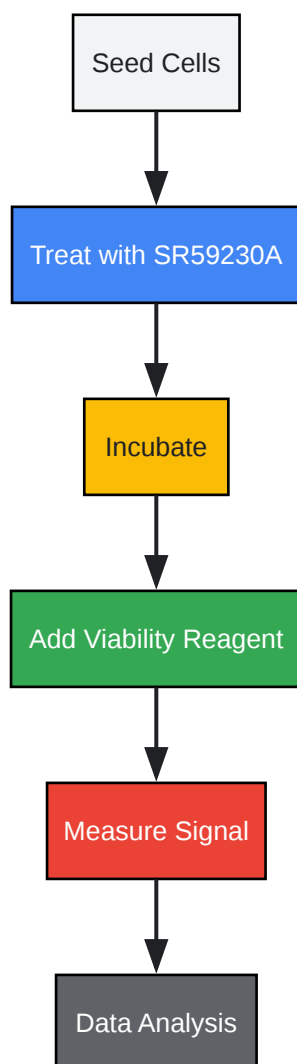
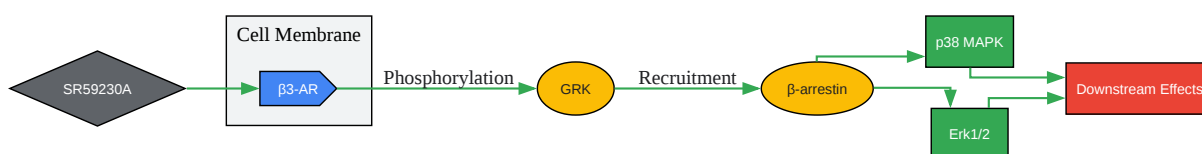


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Caption: Antagonism of the Gs-cAMP pathway by **SR59230A hydrochloride**.

Ligand-Directed Signaling: p38 MAPK and Erk1/2 Pathways

SR59230A hydrochloride can paradoxically activate the p38 MAPK and Erk1/2 signaling pathways, demonstrating biased agonism. This activation is independent of the Gs-cAMP pathway and is thought to be mediated through G protein-coupled receptor kinases (GRKs) and β -arrestins.



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